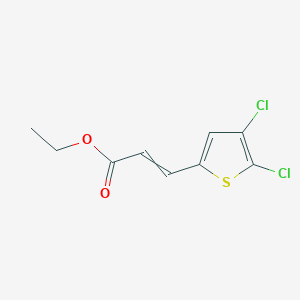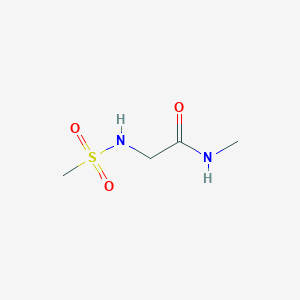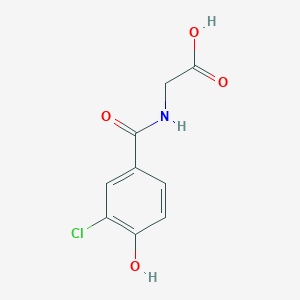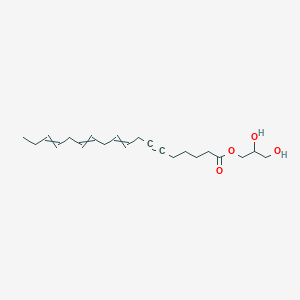
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and sustainable production method.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialized lubricants and surfactants due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially modulating cellular processes and signaling pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxypropyl 9,12-octadecadienoate: Similar in structure but lacks the triple bond.
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate: Similar but with different positions of double bonds.
Glyceryl monolinoleate: Contains similar functional groups but differs in the carbon chain structure.
Uniqueness
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is unique due to the presence of both double and triple bonds within its carbon chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
93633-56-8 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl octadeca-9,12,15-trien-6-ynoate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11,14-19H2,1H3 |
Clé InChI |
LSWRWSZVLAWUDP-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC#CCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
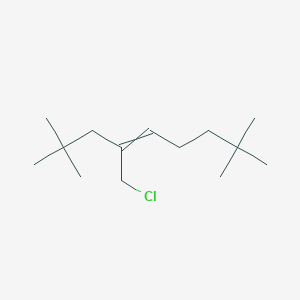
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
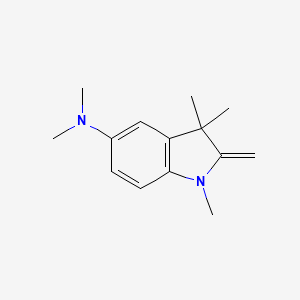
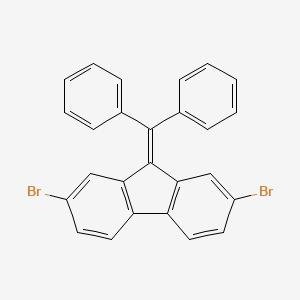

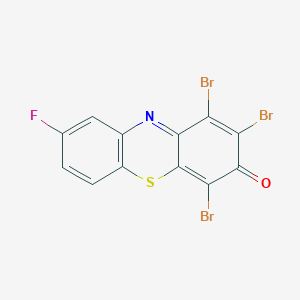

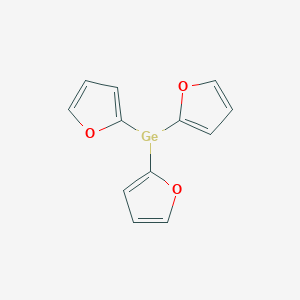
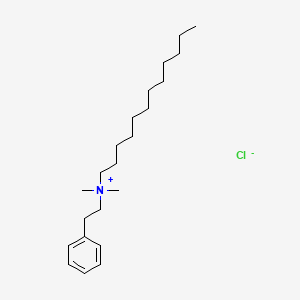
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
